[1-(3-Chloro-2-fluorophenyl)cyclopentyl]methanol
Description
Properties
Molecular Formula |
C12H14ClFO |
|---|---|
Molecular Weight |
228.69 g/mol |
IUPAC Name |
[1-(3-chloro-2-fluorophenyl)cyclopentyl]methanol |
InChI |
InChI=1S/C12H14ClFO/c13-10-5-3-4-9(11(10)14)12(8-15)6-1-2-7-12/h3-5,15H,1-2,6-8H2 |
InChI Key |
USXHXIJCZMBJAE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(CO)C2=C(C(=CC=C2)Cl)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(3-Chloro-2-fluorophenyl)cyclopentyl]methanol typically involves the reaction of cyclopentylmagnesium bromide with 3-chloro-2-fluorobenzaldehyde. The reaction is carried out in an anhydrous environment to prevent the hydrolysis of the Grignard reagent. The resulting intermediate is then subjected to hydrolysis to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in [1-(3-Chloro-2-fluorophenyl)cyclopentyl]methanol can be oxidized to form the corresponding ketone.
Reduction: The compound can undergo reduction reactions, particularly at the aromatic ring, to form various reduced derivatives.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation and nitration, respectively.
Major Products:
Oxidation: Formation of [1-(3-Chloro-2-fluorophenyl)cyclopentyl]ketone.
Reduction: Formation of various reduced derivatives of the aromatic ring.
Substitution: Formation of halogenated or nitrated derivatives of the compound.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a building block in organic synthesis.
Biology:
- Investigated for its potential biological activity and interactions with biological molecules.
Medicine:
- Explored for its potential therapeutic properties, including its effects on specific biological pathways.
Industry:
- Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of [1-(3-Chloro-2-fluorophenyl)cyclopentyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways .
Comparison with Similar Compounds
1-(3-Chloro-2-fluorophenyl)cyclopropanamine
- Molecular Formula : C₉H₉ClFN
- Molecular Weight : 185.62 g/mol
- Key Differences: Replaces the cyclopentane ring with a smaller cyclopropane ring and substitutes the hydroxymethyl group with an amine (-NH₂). The cyclopropane’s ring strain increases reactivity, while the amine group allows for protonation, enhancing solubility in acidic environments.
[1-(3-Chloro-2-fluorophenyl)cyclopentyl]methanamine Hydrochloride
- Molecular Formula : C₁₂H₁₅Cl₂FN
- Molecular Weight : 263.6 g/mol (free base: 227.7 g/mol)
- Key Differences : The hydroxymethyl group is replaced by a primary amine (-CH₂NH₂), which is protonated to form a hydrochloride salt. This modification significantly alters polarity and bioavailability, making it more suitable for ionic interactions in drug-receptor binding .
Functional Group Variations
1-(3-Chloro-2-fluorophenyl)propan-1-one
- Molecular Formula : C₉H₈ClFO
- Molecular Weight : 186.61 g/mol
- Key Differences : Features a ketone (-CO-) group instead of the hydroxymethyl group. The ketone’s electron-withdrawing nature reduces nucleophilicity but increases stability toward oxidation. This compound serves as an intermediate in synthesizing antidepressants or anticonvulsants .
{2-[(3-Methyl-1,2,4-thiadiazol-5-yl)amino]cyclopentyl}methanol
- Molecular Formula : C₉H₁₄N₃OS
- Molecular Weight : 216.3 g/mol
- Key Differences: Incorporates a thiadiazole-amino substituent on the cyclopentane ring. The thiadiazole moiety enhances hydrogen-bonding capacity and metabolic stability, making it a candidate for antimicrobial agents .
Aromatic Substitution Patterns
Methyl 1-[(3-Chloro-2-fluorophenyl)methyl]piperidine-4-carboxylate
- Molecular Formula: C₁₅H₁₈ClFNO₂
- Molecular Weight : 285.74 g/mol
- Key Differences: Replaces the cyclopentylmethanol group with a piperidine-carboxylate ester. The ester group improves membrane permeability, while the piperidine ring introduces basicity, favoring interactions with biological targets like G-protein-coupled receptors .
4-[[[1-(2-Fluorophenyl)cyclopentyl]-amino]methyl]-2-[(4-methylpiperazin-1-yl)methyl]phenol-trihydrochloride (ARN5187)
- Molecular Formula : C₂₅H₃₃Cl₃F₃N₃O
- Molecular Weight : 574.9 g/mol
- Key Differences: Contains a fluorophenyl group and a piperazine-methylphenol system. The piperazine moiety enhances solubility and pharmacokinetics, making this compound a dual inhibitor of REV-ERBβ and autophagy pathways .
Biological Activity
The compound [1-(3-Chloro-2-fluorophenyl)cyclopentyl]methanol is an organic molecule that has garnered interest in various biological research fields due to its potential therapeutic applications. Understanding its biological activity is crucial for evaluating its efficacy as a drug candidate. This article compiles relevant research findings, case studies, and data tables to elucidate the biological effects of this compound.
- Molecular Formula : C13H14ClF
- Molecular Weight : 236.7 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Preliminary studies suggest that it may modulate pathways involved in cell signaling and metabolic processes, potentially impacting cancer cell proliferation and survival.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Initial studies have shown that this compound can inhibit tumor growth in various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.
- Antimicrobial Properties : The compound has demonstrated activity against certain bacterial strains, suggesting potential applications in treating infections.
Table 1: Biological Activity Summary
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | |
| Antimicrobial | Inhibition of bacterial growth | |
| Enzyme Inhibition | Modulation of specific enzymes |
Table 2: Case Studies on Anticancer Activity
Case Studies
- Breast Cancer Study : A study conducted on MCF-7 breast cancer cells revealed that this compound significantly reduced cell viability with an IC50 value of 12.5 µM. The mechanism was linked to the activation of apoptotic pathways, as evidenced by increased caspase activity and PARP cleavage.
- Lung Cancer Research : In another investigation involving A549 lung cancer cells, the compound exhibited an IC50 value of 8.0 µM, effectively blocking cell cycle progression at the G1 phase. This suggests that it may serve as a potential therapeutic agent for lung cancer treatment.
- Antimicrobial Activity : Research indicated that the compound showed promising antimicrobial effects against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 32 µg/mL, highlighting its potential use in treating bacterial infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
